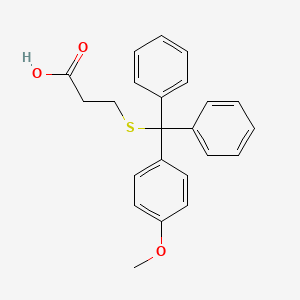
Mpa(mmt)-OH
Übersicht
Beschreibung
Mpa(mmt)-OH: is a compound that combines montmorillonite, a type of phyllosilicate clay mineral, with a hydroxyl group Montmorillonite is known for its layered structure and high cation exchange capacity, making it useful in various applications, including as a catalyst, adsorbent, and in nanocomposites
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Mpa(mmt)-OH typically involves the modification of montmorillonite clay. One common method is the in situ polymerization approach, where montmorillonite is treated with specific reagents to introduce hydroxyl groups onto its surface. This process often involves the use of organic modifiers and coupling agents to enhance the compatibility of montmorillonite with other materials .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as high-energy ball milling and extrusion are employed to produce nanocomposites containing this compound. These methods ensure uniform distribution of the hydroxyl-modified montmorillonite within the composite matrix .
Analyse Chemischer Reaktionen
Types of Reactions
Mpa(mmt)-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can participate in reduction reactions, where the hydroxyl group is reduced to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are employed under specific conditions.
Major Products
Oxidation: Carbonyl or carboxyl-modified montmorillonite.
Reduction: Hydrogenated montmorillonite.
Substitution: Halogenated or alkylated montmorillonite.
Wissenschaftliche Forschungsanwendungen
Mpa(mmt)-OH has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its high surface area and reactivity.
Biology: Employed in drug delivery systems and as a carrier for bioactive molecules.
Medicine: Investigated for its potential in wound healing and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of Mpa(mmt)-OH involves its ability to interact with various molecular targets through its hydroxyl group. The hydroxyl group can form hydrogen bonds and coordinate with metal ions, enhancing its catalytic activity. In biological systems, this compound can interact with cellular components, promoting specific biochemical pathways and exerting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Montmorillonite: The base clay mineral without hydroxyl modification.
Organically Modified Montmorillonite: Montmorillonite modified with organic molecules for enhanced compatibility with polymers.
Hydroxylated Silica: Silica particles modified with hydroxyl groups for similar applications.
Uniqueness
Mpa(mmt)-OH stands out due to its combination of montmorillonite’s high cation exchange capacity and the reactivity of the hydroxyl group. This unique combination enhances its applicability in various fields, making it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3S/c1-26-21-14-12-20(13-15-21)23(27-17-16-22(24)25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUNYBJVQYEMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















